molecular formula C11H21NO4 B13619734 Tert-butyl 3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate

Tert-butyl 3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B13619734
M. Wt: 231.29 g/mol
InChI Key: NRWCGXRROLHAGQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with methyl iodide in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF) at low temperatures. The reaction proceeds through the formation of a methoxymethyl intermediate, which is then converted to the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of fine chemicals and as a building block for various industrial processes

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate: Similar structure but with a methylamino group instead of a methoxymethyl group.

    Tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate: Contains an allyl group and a piperidine ring instead of a pyrrolidine ring.

    Tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring.

Uniqueness

Tert-butyl 3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and its pyrrolidine ring structure. This combination allows for a wide range of chemical reactions and applications in various fields of research and industry.

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl 3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-8(7-15-4)9(13)6-12/h8-9,13H,5-7H2,1-4H3

InChI Key

NRWCGXRROLHAGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)COC

Origin of Product

United States

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